

Spectroscopic Profile of 2-Bromomethylphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: *2-Bromomethylphenylboronic acid*

Cat. No.: *B1271537*

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This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Bromomethylphenylboronic acid** (CAS No. 91983-14-1), a versatile reagent in organic synthesis. While specific experimental data for this compound is not widely published, this document outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds. It also includes detailed experimental protocols for acquiring and interpreting relevant spectral data.

Core Spectroscopic Data

The spectroscopic data for **2-Bromomethylphenylboronic acid** is summarized below. It is important to note that while qualitative data from suppliers confirms the structure, precise, publicly available quantitative data is limited. The expected values are derived from the known structure and typical values for similar ortho-substituted phenylboronic acids.

Spectroscopic Technique	Expected Observations
¹ H NMR	Aromatic protons (multiplets, ~7.2-7.8 ppm), Benzylic protons (-CH ₂ Br, singlet, ~4.5-4.8 ppm), Boronic acid protons (-B(OH) ₂ , broad singlet, variable chemical shift)
¹³ C NMR	Aromatic carbons (~125-140 ppm), Benzylic carbon (-CH ₂ Br, ~30-35 ppm), Carbon attached to boron (ipso-carbon, may be broad or unobserved)
Infrared (IR) Spectroscopy	O-H stretch (boronic acid, broad, ~3200-3400 cm ⁻¹), C-H stretch (aromatic, >3000 cm ⁻¹), C=C stretch (aromatic ring, ~1600, 1470 cm ⁻¹), B-O stretch (~1350 cm ⁻¹), C-Br stretch (~650 cm ⁻¹)
Mass Spectrometry (MS)	[M+H] ⁺ or [M-H] ⁻ depending on ionization mode. Fragmentation may involve loss of H ₂ O, Br, or the boronic acid group. The molecular weight is 214.85 g/mol . [1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromomethylphenylboronic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). Phenylboronic acids can form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra. Using a solvent like Methanol-d₄ can help break up these oligomers.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans will be required due to the low natural abundance of ^{13}C .
 - The carbon attached to the boron atom may show a broad signal or be difficult to observe due to quadrupolar relaxation.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method):

- Sample Preparation:
 - Dissolve a small amount (~10-20 mg) of **2-Bromomethylphenylboronic acid** in a volatile solvent like methylene chloride or acetone.[2]
 - Place a single drop of this solution onto a salt plate (e.g., NaCl or KBr).[2]
 - Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[2]
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Place the salt plate in the sample holder of the spectrometer.

- Acquire a background spectrum of the clean, empty salt plate.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
- The typical spectral range is 4000-400 cm^{-1} .

Mass Spectrometry (MS)

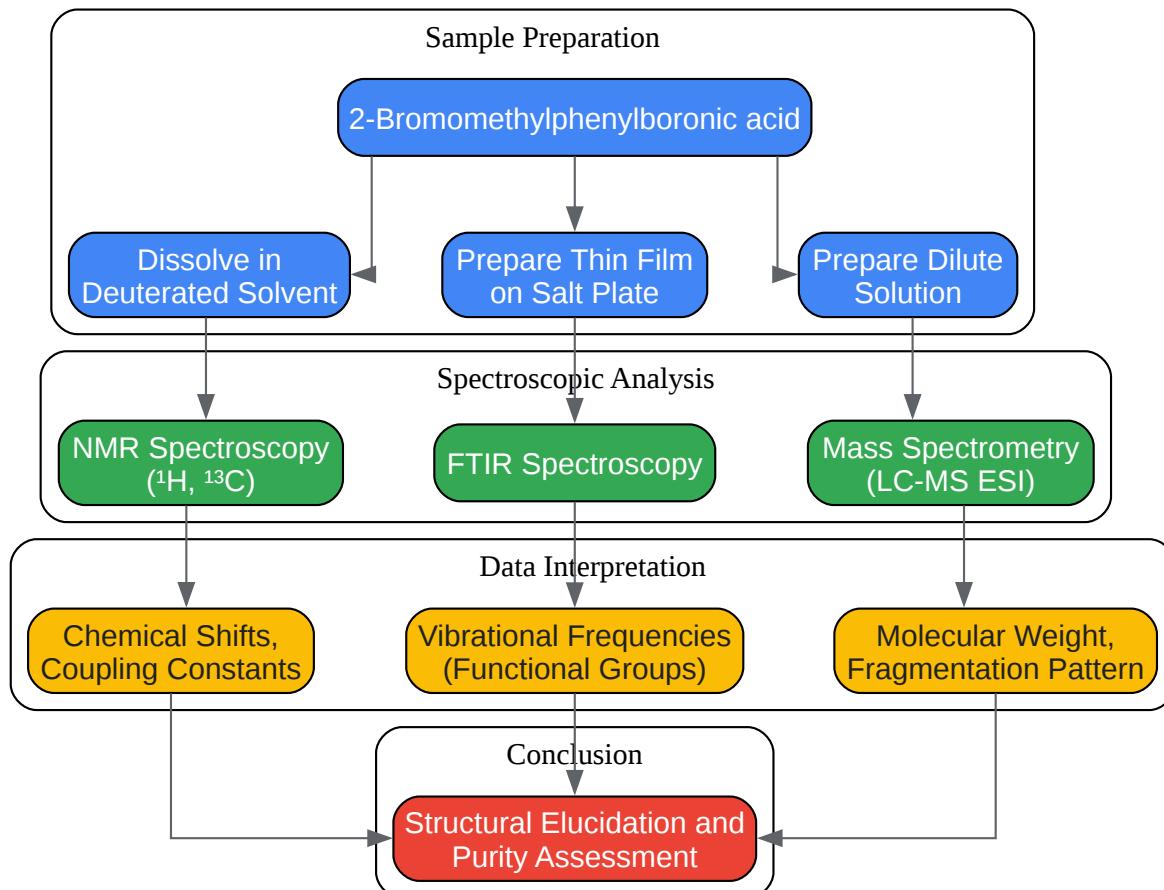
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (LC-MS with Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a dilute solution of **2-Bromomethylphenylboronic acid** in a suitable solvent system, such as a mixture of methanol and water or acetonitrile and water.
- Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
- Data Acquisition:
 - The sample solution is introduced into the ESI source, where it is nebulized and ionized. ESI is a soft ionization technique that typically produces the protonated molecule $[\text{M}+\text{H}]^+$ in positive ion mode or the deprotonated molecule $[\text{M}-\text{H}]^-$ in negative ion mode.
 - The resulting ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).
 - A full scan mass spectrum is acquired to identify the molecular ion.
 - Tandem MS (MS/MS) can be performed to induce fragmentation of the molecular ion and obtain structural information.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like **2-Bromomethylphenylboronic acid**.



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